molecular formula C13H20N2O2 B6460968 1-(cyclobutylmethyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 2549005-94-7

1-(cyclobutylmethyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B6460968
CAS No.: 2549005-94-7
M. Wt: 236.31 g/mol
InChI Key: STKAWRBQEGZJOO-UHFFFAOYSA-N
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Description

1-(cyclobutylmethyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a fascinating compound with a unique structure involving both cyclobutylmethyl and methylpropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclobutylmethyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione generally involves the cyclization of appropriate diketones with the necessary amines under controlled conditions. Commonly, one might use cyclobutanone with 2-methylpropylamine, under anhydrous conditions, catalyzed by acid or base to promote the cyclization into the pyrazine core structure.

Industrial Production Methods

In an industrial setting, the production is scaled up by utilizing continuous flow reactors to ensure consistent reaction conditions. This method maximizes yield and efficiency, reducing the chances of side reactions. Catalysts like strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide) are typically employed to drive the reaction to completion under stringent temperature control.

Chemical Reactions Analysis

Types of Reactions It Undergoes

1-(cyclobutylmethyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione can undergo various chemical reactions including:

  • Oxidation: : Using agents like potassium permanganate or chromium trioxide.

  • Reduction: : Often reduced by hydrogenation using palladium on carbon.

  • Substitution: : Can undergo nucleophilic substitutions where halogens can be introduced to the molecule.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an acidic medium.

  • Reduction: : Hydrogen gas in the presence of a metal catalyst.

  • Substitution: : Utilizing alkyl halides or acyl halides in the presence of a base.

Major Products Formed

  • Oxidation: : Yields carboxylic acid derivatives.

  • Reduction: : Produces corresponding alcohols.

  • Substitution: : Can result in halogenated derivatives that are precursors to more complex compounds.

Scientific Research Applications

1-(cyclobutylmethyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is used widely in various research fields:

  • Chemistry: : As a building block in organic synthesis.

  • Biology: : Studied for its interactions with biological macromolecules.

  • Medicine: : Investigated for its potential therapeutic properties.

  • Industry: : Employed in the production of more complex chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The compound functions through interaction with specific molecular targets within biological systems. These interactions can modulate various pathways:

  • Enzyme Inhibition: : It can act as an inhibitor for certain enzymes by binding to their active sites.

  • Receptor Binding: : Shows affinity to certain cellular receptors influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(cyclobutylmethyl)-4-(2-methylpropyl)-3,5-dihydro-1H-pyrazole-3,5-dione

  • 1-(cyclobutylmethyl)-4-(ethyl)-1,2,3,4-tetrahydropyrazine-2,3-dione

Highlighting Uniqueness

The primary distinction of 1-(cyclobutylmethyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione lies in its specific functional groups, which impart unique chemical reactivity and biological activity compared to its analogs. This uniqueness makes it an invaluable compound for targeted applications in both academic research and industrial processes.

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Properties

IUPAC Name

1-(cyclobutylmethyl)-4-(2-methylpropyl)pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-10(2)8-14-6-7-15(13(17)12(14)16)9-11-4-3-5-11/h6-7,10-11H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKAWRBQEGZJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CN(C(=O)C1=O)CC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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